3,5-Difluoro-4-ethoxyphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-ethoxyphenethyl alcohol is an organic compound characterized by the presence of two fluorine atoms, an ethoxy group, and a phenethyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-ethoxyphenethyl alcohol typically involves the introduction of fluorine atoms and an ethoxy group onto a phenethyl alcohol backbone. One common method is the nucleophilic substitution reaction where a suitable phenethyl alcohol derivative is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and automated reaction systems to ensure high yield and purity. The use of continuous flow reactors and high-throughput screening methods can optimize the reaction conditions and scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-ethoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3,5-difluoro-4-ethoxybenzaldehyde or 3,5-difluoro-4-ethoxybenzoic acid.
Reduction: Formation of 3,5-difluoro-4-ethoxyphenethyl alkane.
Substitution: Formation of various substituted phenethyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-ethoxyphenethyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of fluorine-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-ethoxyphenethyl alcohol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The ethoxy group may also influence the compound’s solubility and bioavailability, affecting its overall activity in biological systems .
Comparison with Similar Compounds
- 3,5-Difluoro-4-methoxyphenethyl alcohol
- 3,5-Difluoro-4-propoxyphenethyl alcohol
- 3,5-Difluoro-4-butoxyphenethyl alcohol
Comparison: 3,5-Difluoro-4-ethoxyphenethyl alcohol is unique due to the specific combination of fluorine atoms and an ethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs with different alkoxy groups, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-(4-ethoxy-3,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-14-10-8(11)5-7(3-4-13)6-9(10)12/h5-6,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBZHPIKTCJXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)CCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.